molecular formula C8H14N4 B15247653 N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine

Cat. No.: B15247653
M. Wt: 166.22 g/mol
InChI Key: BZOYMSKJEYFGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is a chemical compound with a complex structure that belongs to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyrimidinamine: Similar structure but with fewer methyl groups.

    N-Methylpyrimidinamine: Contains only one methyl group.

    Trimethylpyrimidinamine: Similar but lacks the imino group.

Uniqueness

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is unique due to its specific arrangement of methyl and imino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N,N,1-trimethyl-6-methyliminopyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-9-7-5-8(11(2)3)10-6-12(7)4/h5-6H,1-4H3

InChI Key

BZOYMSKJEYFGKU-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C(N=CN1C)N(C)C

Origin of Product

United States

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